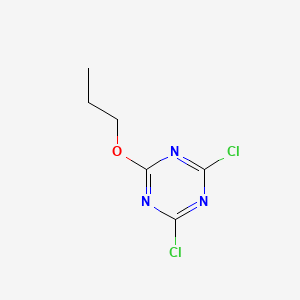

2,4-Dichloro-6-propoxy-1,3,5-triazine

Description

Contextualization within the s-Triazine Class of Heterocyclic Compounds

Triazines are a class of heterocyclic organic compounds characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms. wikipedia.org There are three isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579). The 1,3,5-triazine isomer, often referred to as symmetric or s-triazine, is the most common and well-studied. wikipedia.orgnih.gov This isomer possesses a planar, aromatic ring structure, though its resonance energy is weaker than that of benzene, which makes it more susceptible to nucleophilic substitution rather than electrophilic substitution. nih.govmdpi.com

2,4-Dichloro-6-propoxy-1,3,5-triazine is a derivative of s-triazine. Its synthesis typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a widely available and inexpensive chemical feedstock. nih.govmdpi.com In cyanuric chloride, three chlorine atoms are attached to the carbon atoms of the triazine ring. These chlorine atoms are highly reactive and can be sequentially replaced by various nucleophiles. The synthesis of 2,4-Dichloro-6-propoxy-1,3,5-triazine involves the substitution of one of these chlorine atoms with a propoxy group (-OCH₂CH₂CH₃). The two remaining chlorine atoms on the triazine ring maintain their reactivity, making the compound a versatile bifunctional reagent for further chemical modifications. researchgate.netfrontiersin.org

Historical Development and Academic Significance of 1,3,5-Triazine Derivatives

The study of 1,3,5-triazine derivatives is a mature field within organic chemistry, with its origins tracing back to the 19th century. nih.gov The industrial and academic significance of this class of compounds surged in the 20th century, largely driven by the versatility of cyanuric chloride as a synthetic precursor. researchgate.netwikipedia.org

Historically, the ability to sequentially substitute the chlorine atoms of cyanuric chloride at different temperatures has allowed for the creation of a vast library of s-triazine derivatives with tailored properties. mdpi.com This has led to their widespread application in several key areas:

Agrochemicals: A major application has been in the development of herbicides. Compounds like atrazine (B1667683) and simazine, which are diamino-chloro-s-triazines, were developed by substituting two chlorine atoms of cyanuric chloride with amine groups. wikipedia.orgwikipedia.org

Dyes and Pigments: Chlorine-substituted triazines are crucial components of reactive dyes. wikipedia.org These dyes form covalent bonds with the hydroxyl groups of cellulose (B213188) fibers, resulting in excellent colorfastness.

Medicinal Chemistry: The s-triazine scaffold is present in numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comnih.gov Its rigid structure and ability to be functionalized in a multi-vector manner make it an attractive core for drug design. nih.govmdpi.com

Materials Science: Triazine derivatives are used as cross-linking agents, UV stabilizers, and in the synthesis of polymers and dendrimers. mdpi.comresearchgate.net More recently, they have been investigated for applications in developing photo- and electroluminescent materials. rsc.org

The extensive research into s-triazine derivatives has established a deep understanding of their structure-activity relationships, making them a cornerstone in both industrial and academic chemical research. nih.govnih.gov

Research Scope and Contemporary Relevance of 2,4-Dichloro-6-propoxy-1,3,5-triazine Studies

The contemporary relevance of 2,4-Dichloro-6-propoxy-1,3,5-triazine lies primarily in its role as a versatile chemical building block for the synthesis of complex, multifunctional molecules. Its research scope is not typically as an end-product but as a crucial intermediate that enables precise molecular construction.

The key feature of this compound is the presence of two reactive chlorine atoms that can be substituted in a controlled, stepwise manner. researchgate.net This allows for the synthesis of non-symmetrical or asymmetrically substituted s-triazines, where two different nucleophiles can be introduced onto the triazine core. This orthogonal chemoselectivity is highly valuable in several research areas:

Combinatorial Chemistry and Drug Discovery: Researchers can use 2,4-Dichloro-6-propoxy-1,3,5-triazine as a scaffold to create large libraries of novel compounds. mdpi.com By reacting it with a diverse set of amines, thiols, or alcohols, a wide range of new molecular entities can be generated and screened for potential biological activity. mdpi.com

Synthesis of Targeted Agrochemicals: The foundational role of s-triazines in herbicides continues to inspire research into new derivatives with improved efficacy or different selectivity profiles. This compound serves as a precursor for such investigations.

Materials Science: The ability to introduce two different functional groups allows for the design of specialized polymers and materials. For example, one chlorine could be substituted with a group that promotes polymerization, while the other is replaced with a group that imparts specific optical or electronic properties, relevant for creating advanced materials like those used in OLEDs. rsc.org

The propoxy group itself modifies the solubility and electronic properties of the triazine ring compared to its methoxy (B1213986) or isopropoxy analogs, potentially influencing the reactivity of the remaining chlorine atoms or the characteristics of the final products. solubilityofthings.com Therefore, research involving 2,4-Dichloro-6-propoxy-1,3,5-triazine is focused on leveraging its unique reactivity to construct novel, high-value chemical structures for a broad array of scientific applications.

Data Tables

Table 1: Physicochemical Properties of 2,4-Dichloro-6-propoxy-1,3,5-triazine

| Property | Value |

| IUPAC Name | 2,4-dichloro-6-propoxy-1,3,5-triazine |

| CAS Number | 26650-75-9 chemicalbook.com |

| Molecular Formula | C₆H₇Cl₂N₃O uni.lu |

| Molecular Weight | 208.05 g/mol |

| Appearance | Solid (predicted) |

| Structure | Aromatic heterocyclic ring |

Table 2: Structural Comparison of Selected s-Triazine Derivatives

| Compound Name | Structure | Substituents at Positions 2, 4, 6 | Key Role |

| Cyanuric Chloride | 2,4,6-trichloro-1,3,5-triazine | Cl, Cl, Cl | Precursor/Starting Material mdpi.com |

| 2,4-Dichloro-6-propoxy-1,3,5-triazine | 2,4-dichloro-6-propoxy-1,3,5-triazine | O-Propyl, Cl, Cl | Chemical Intermediate |

| Atrazine | 6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine | Cl, NH-Ethyl, NH-Isopropyl | Herbicide (End-Product) wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-propoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3O/c1-2-3-12-6-10-4(7)9-5(8)11-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHHRUHQFRFOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181184 | |

| Record name | 2,4-Dichloro-6-propoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26650-75-9 | |

| Record name | 2,4-Dichloro-6-propoxy-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26650-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-propoxy-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026650759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-6-propoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-propoxy-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dichloro 6 Propoxy 1,3,5 Triazine

Precursor Synthesis and Halogenation of 1,3,5-Triazine (B166579) Ring Systems

The most practical and widely adopted precursor for the synthesis of substituted s-triazines, including 2,4-dichloro-6-propoxy-1,3,5-triazine, is 2,4,6-trichloro-1,3,5-triazine , more commonly known as cyanuric chloride. wikipedia.orgnih.govnih.gov Cyanuric chloride is an inexpensive and commercially available reagent, making it an ideal starting point for industrial and laboratory-scale synthesis. nih.govresearchgate.net

The industrial production of cyanuric chloride is typically achieved through the trimerization of cyanogen (B1215507) chloride ((CN)Cl). wikipedia.org This process provides a symmetrical 1,3,5-triazine core, which is highly activated towards nucleophilic substitution due to the presence of three electron-withdrawing chlorine atoms and the electronegative nitrogen atoms within the aromatic ring. nih.govrsc.org The high reactivity and trifunctional nature of cyanuric chloride make it a versatile building block for creating a vast array of triazine derivatives. nih.govfrontiersin.org

Selective Alkoxylation Reactions for Monosubstitution at the Triazine Nucleus

The synthesis of 2,4-dichloro-6-propoxy-1,3,5-triazine from cyanuric chloride hinges on the selective monosubstitution of one chlorine atom with a propoxy group. This is possible due to the differential reactivity of the chlorine atoms on the triazine ring. The substitution of the first chlorine is significantly more facile than the second, and the second is more facile than the third. nih.govresearchgate.netnih.gov This reactivity gradient allows for the stepwise and controlled introduction of substituents. researchgate.net

Reaction Pathways and Mechanistic Considerations of Propoxylation

The propoxylation of cyanuric chloride proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the nucleophile, typically propanol (B110389) in the presence of a base, attacks one of the electrophilic carbon atoms of the triazine ring. The base, such as diisopropylethylamine (DIEA) or sodium carbonate, serves to deprotonate the propanol, forming the more nucleophilic propoxide anion, or to neutralize the hydrochloric acid (HCl) generated during the reaction. nih.govdtic.mil

The reaction pathway involves the formation of a Meisenheimer-type intermediate, after which a chloride ion is eliminated, restoring the aromaticity of the triazine ring and yielding the monosubstituted product. The introduction of the electron-donating propoxy group deactivates the triazine ring towards further nucleophilic attack, making the subsequent substitution of the remaining two chlorine atoms require more forcing conditions. mdpi.comresearchgate.net

Control of Regioselectivity and Prevention of Multiple Alkoxylation

For the initial substitution on the symmetrical cyanuric chloride molecule, regioselectivity is not a concern as all three chlorine-bearing carbon atoms are chemically equivalent. The primary challenge is to control the reaction to achieve monosubstitution and prevent the formation of undesired di-propoxy and tri-propoxy byproducts.

The principal method for controlling the reaction is the strict management of temperature. nih.govdtic.mil The substitution of the first chlorine atom can be efficiently carried out at low temperatures, typically between 0°C and 5°C. nih.govnih.govfrontiersin.org At this temperature, the activation energy for the second substitution is not readily overcome. Raising the temperature to ambient conditions (25°C) or higher (30-50°C) would facilitate the second substitution. nih.govdtic.mil

In addition to temperature control, the use of precise stoichiometry is crucial. Reacting cyanuric chloride with one molar equivalent of propanol and a corresponding equivalent of a base ensures that the nucleophile is the limiting reagent, further minimizing the extent of multiple alkoxylation events. nih.govfrontiersin.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of 2,4-dichloro-6-propoxy-1,3,5-triazine. Key parameters include the choice of solvent, base, temperature, and reaction time. The reaction is typically monitored using techniques like Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product. nih.govfrontiersin.org

Solvents such as dichloromethane (B109758) (DCM), acetone, or tetrahydrofuran (B95107) (THF) are commonly employed. nih.govsemanticscholar.org The selection of a base is also important; non-nucleophilic organic bases like diisopropylethylamine (DIEA) or inorganic bases like sodium or potassium carbonate are often used to scavenge the HCl produced without competing in the substitution reaction. nih.govsemanticscholar.org The slow, dropwise addition of the nucleophile (propanol) to the solution of cyanuric chloride at a consistently low temperature (0°C) is a standard procedure to maintain control and prevent localized areas of high nucleophile concentration, which could lead to over-reaction. semanticscholar.org

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Reactants | Cyanuric Chloride, 1-Propanol | Starting material and nucleophile for propoxy group introduction. | nih.govfrontiersin.org |

| Stoichiometry | 1:1 molar ratio (Cyanuric Chloride:Propanol) | Prevents multiple substitutions by limiting the amount of nucleophile. | nih.govfrontiersin.org |

| Solvent | Dichloromethane (DCM), Acetone, or THF | Provides a medium for the reaction; chosen for reactant solubility and appropriate boiling point. | nih.govsemanticscholar.org |

| Base | Diisopropylethylamine (DIEA) or K₂CO₃/NaHCO₃ | Neutralizes HCl byproduct without interfering with the main reaction. | nih.govsemanticscholar.org |

| Temperature | 0 - 5 °C | Crucial for selectivity; low temperature favors monosubstitution over di- or tri-substitution. | nih.govsemanticscholar.org |

| Reaction Time | 30 min - 4 h | Monitored by TLC to ensure completion of the first substitution without significant byproduct formation. | nih.govsemanticscholar.org |

Green Chemistry Approaches in 2,4-Dichloro-6-propoxy-1,3,5-triazine Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of triazine derivatives. These approaches aim to reduce energy consumption, replace hazardous organic solvents, and improve atom economy. For instance, the use of sonochemistry (ultrasound) in water as a solvent has been shown to dramatically shorten reaction times and provide a much "greener" synthetic route for certain triazine derivatives compared to classical heating methods. nih.gov While not yet specifically documented for 2,4-dichloro-6-propoxy-1,3,5-triazine, these principles are broadly applicable to the class of compounds.

Catalytic Strategies (e.g., Palladium-mediated Couplings)

Catalytic methods represent a cornerstone of green chemistry, often enabling reactions under milder conditions with higher selectivity and lower waste. In the context of triazine chemistry, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are prominently used for forming carbon-carbon bonds. researchgate.netrsc.org These reactions typically couple a chloro-triazine derivative with an organoboron compound. google.com

While direct propoxylation is a nucleophilic substitution rather than a cross-coupling, the strategies used in catalytic triazine synthesis are relevant to green chemistry. A notable development is the use of magnetic silica-supported palladium complexes as catalysts for Suzuki reactions involving cyanuric chloride. google.com This approach allows for the simple recovery and reuse of the expensive palladium catalyst via an external magnetic field, which aligns with green principles of catalyst recyclability and waste reduction. google.com Such catalytic systems, celebrated for their high efficiency and selectivity under mild conditions, exemplify the direction of modern, sustainable chemical synthesis. google.com

Solvent Selection and Waste Minimization in Synthesis

The selection of an appropriate solvent is critical in the synthesis of 2,4-dichloro-6-propoxy-1,3,5-triazine, as it influences reaction rate, selectivity, and ease of product purification. The reaction is a nucleophilic substitution, where cyanuric chloride is reacted with propanol in the presence of a base. nih.govfrontiersin.org Solvents commonly employed for the synthesis of analogous 2,4-dichloro-6-substituted-s-triazines include dichloromethane (DCM), tetrahydrofuran (THF), and acetone. nih.govfrontiersin.orgresearchgate.net

The choice of solvent is often a trade-off between reactivity, environmental impact, and process safety. For instance, while chlorinated solvents like DCM are effective, their use is increasingly scrutinized due to environmental concerns. researchgate.net The optimal conditions for the first substitution on cyanuric chloride often involve using a base like N,N-diisopropylethylamine (DIEA) in a solvent such as DCM at a controlled temperature of 0°C. nih.govfrontiersin.org

Table 1: Comparison of Solvents for Dichlorotriazine Synthesis

| Solvent | Typical Base | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Dichloromethane (DCM) | DIEA, TEA | Good solubility for reactants, facilitates smooth reaction at low temperatures. | Environmental and health concerns, requires careful handling and disposal. | nih.gov, frontiersin.org |

| Tetrahydrofuran (THF) | DIEA, TEA | Effective solvent, can be used for reactions at higher temperatures if needed. | Can form peroxides, higher boiling point than DCM requires more energy for removal. | nih.gov, frontiersin.org |

| Acetone | K₂CO₃ | Lower toxicity compared to DCM, readily available. | Potential for side reactions (self-condensation), can be difficult to dry completely. researchgate.net | frontiersin.org, researchgate.net |

| Ethanol | K₂CO₃, Na₂CO₃ | Greener solvent option, can be used in Suzuki coupling approaches for related compounds. | May participate in the reaction (transesterification), solubility of reactants can be an issue. | google.com |

Waste minimization is a key driver in modern chemical synthesis. For triazine derivatives, several "green chemistry" strategies are being explored to reduce environmental impact. nih.govchim.it These include:

Catalyst Recovery and Reuse: A significant innovation is the use of magnetic silica-supported palladium complexes as catalysts for synthesizing related aryl-substituted dichlorotriazines. google.com This allows for easy separation of the catalyst using an external magnetic field and its subsequent reuse, minimizing heavy metal waste. google.com

Solvent Recovery: In the production of similar triazine derivatives, techniques like azeotropic distillation have been demonstrated to recover up to 90% of the solvent mixture (e.g., THF/toluene), significantly reducing solvent waste.

Solvent-Free and Alternative Energy Methods: Microwave-assisted synthesis offers a path to obtaining triazine derivatives in high yields with short reaction times, often under solvent-free conditions. chim.itresearchgate.net Similarly, sonochemistry, which uses ultrasound, can promote reactions in aqueous media, drastically reducing the need for organic solvents. nih.govmdpi.com One study highlighted that a sonochemical protocol was 13 times "greener" than conventional heating methods for synthesizing 1,3,5-triazine derivatives. nih.gov

Scale-Up Considerations and Process Chemistry Innovations

Transitioning the synthesis of 2,4-dichloro-6-propoxy-1,3,5-triazine from a laboratory scale to industrial production introduces several challenges. The high reactivity of cyanuric chloride means that the first nucleophilic substitution is highly exothermic, requiring robust thermal management systems on a large scale to prevent runaway reactions and the formation of di- or tri-substituted byproducts. mdpi.com Precise control over the stoichiometry and addition rate of propanol and the base is essential to ensure high selectivity for the desired monosubstituted product. mdpi.comnih.gov

Process chemistry innovations aim to address these scale-up challenges by creating more efficient, safer, and environmentally benign manufacturing routes.

Table 2: Process Chemistry Innovations in Triazine Synthesis

| Innovation | Description | Advantages for Scale-Up | Citations |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Drastically reduces reaction times, increases yields, and often eliminates the need for a solvent, simplifying product workup and reducing waste. chim.itresearchgate.net | chim.it, mdpi.com, researchgate.net |

| Sonochemistry | Employs high-frequency ultrasound to induce chemical reactions. | Enables the use of water as a solvent, shortens reaction times (e.g., to 5 minutes), and can improve versatility over other methods. nih.govmdpi.com | nih.gov, mdpi.com |

| Phase-Transfer Catalysis (PTC) | Uses a catalyst (e.g., TBAB) to facilitate the migration of a reactant from one phase into another where the reaction occurs. | Significantly improves process efficiency and yields in shorter reaction times, as demonstrated in microwave-assisted methods. mdpi.com | mdpi.com |

| Reusable Heterogeneous Catalysts | Development of catalysts on solid supports, such as magnetic nanoparticles. | Simplifies catalyst separation and recycling, reduces product contamination, and offers a greener alternative to homogeneous catalysts. , google.com | , google.com |

| Flow Chemistry | Conducting reactions in continuous-flow reactors instead of batch-wise. | Offers superior control over reaction temperature, mixing, and residence time, enhancing safety and consistency for highly exothermic reactions. | |

The stepwise substitution of chlorine atoms on the cyanuric chloride ring is the most practical and widely used method for producing substituted triazines. researchgate.netmdpi.com The reactivity decreases with each substitution, making the selective synthesis of 2,4-dichloro-6-propoxy-1,3,5-triazine feasible by controlling reaction conditions, primarily temperature. mdpi.com For example, the first substitution is often carried out at 0-5°C, the second at room temperature, and the third may require heating. mdpi.comnih.gov Innovations that allow these sequential reactions to occur in a one-pot procedure by simply modifying the temperature offer significant advantages in reducing operational complexity and waste on an industrial scale. researchgate.net

Reactivity and Derivatization Strategies of 2,4 Dichloro 6 Propoxy 1,3,5 Triazine

Nucleophilic Aromatic Substitution Reactions on the Triazine Ring

The core of 2,4-dichloro-6-propoxy-1,3,5-triazine's chemistry lies in nucleophilic aromatic substitution (SNAr) reactions. The triazine ring's three nitrogen atoms create a strong electron-withdrawing effect, which activates the chlorine-substituted carbon atoms toward nucleophilic attack. frontiersin.org The substitution of the chlorine atoms can be achieved with a wide array of nucleophiles, including amines, alcohols, phenols, thiols, and carbon-based nucleophiles. researchgate.netnih.gov The reactivity of the remaining chlorine atom is altered after the first substitution, a feature that allows for the stepwise introduction of different functional groups. frontiersin.orgnih.gov

The reaction of 2,4-dichloro-6-propoxy-1,3,5-triazine with various primary and secondary amines is a common strategy to introduce nitrogen-based functional groups. These amination reactions typically proceed under mild conditions, often at low to ambient temperatures, to achieve monosubstitution. nih.govgoogle.com The introduction of a second, different amine can be accomplished by increasing the reaction temperature. mdpi.com This differential reactivity is crucial for the synthesis of unsymmetrically substituted triazines. For instance, reacting a dichlorotriazine with an amine at a controlled temperature allows for the selective formation of a monoamino-monochloro-triazine intermediate. google.com This intermediate can then be subjected to a reaction with a different amine to yield a diamino-triazine derivative.

| Nucleophile | Reaction Conditions | Product Type |

| Primary Alkylamine (e.g., Isopropylamine) | Anhydrous solvent, elevated temperature (115-175 °C) google.com | 2-Chloro-4-alkylamino-6-propoxy-1,3,5-triazine |

| Secondary Amine (e.g., Morpholine) | DCM, 0°C to room temperature nih.govnih.gov | 2-Chloro-4-morpholino-6-propoxy-1,3,5-triazine |

| Aniline Derivatives | Alkaline conditions rsc.org | 2-Anilino-4-chloro-6-propoxy-1,3,5-triazine |

The resulting amine-functionalized triazines are important building blocks for various applications. For example, diamino-chloro-s-triazine products are utilized as herbicides. google.com

While 2,4-dichloro-6-propoxy-1,3,5-triazine already possesses an alkoxy group, the remaining chlorine atoms can undergo further substitution with other alcohols or phenols. These reactions are typically carried out in the presence of a base to generate the more nucleophilic alkoxide or phenoxide ion. The synthesis of di- and tri-alkoxy or -phenoxy triazines can be achieved by reacting the chlorinated precursor with the corresponding lithium alkoxide. nih.gov Similar to amination, sequential substitution with different alkoxy or phenoxy groups is possible by controlling the reaction conditions. researchgate.netnih.govmdpi.com For example, reacting cyanuric chloride first with one alkoxide, followed by a second, allows for the preparation of unsymmetrical derivatives. mdpi.com

Table 2: Examples of Alkoxylation/Phenoxylation on Dichlorotriazines Note: This table illustrates general reactivity patterns for dichlorotriazines.

| Nucleophile | Reaction Conditions | Product Type |

| Sodium Methoxide | Appropriate solvent | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (from cyanuric chloride) sigmaaldrich.com |

| Phenol | Base (e.g., NaOH) | 2-Chloro-4-phenoxy-6-propoxy-1,3,5-triazine |

| 3-Fluorophenol | Not specified sigmaaldrich.com | 2-Chloro-4-(3-fluorophenoxy)-6-propoxy-1,3,5-triazine |

These reactions are fundamental in creating diverse triazine-based structures with tailored electronic and physical properties.

Thiolation reactions introduce sulfur-containing moieties onto the triazine ring. Thiols and their corresponding thiolates are effective nucleophiles for substituting the chlorine atoms of 2,4-dichloro-6-propoxy-1,3,5-triazine. The sequential substitution of chlorine atoms with sulfur-centered nucleophiles is a viable synthetic route. researchgate.netnih.gov For instance, a 2-benzylsulfanyl-4,6-dichloro-1,3,5-triazine can be synthesized and subsequently reacted with amines to create multifunctional triazines. researchgate.net This highlights the ability to combine different classes of nucleophiles in a stepwise manner to build complex molecular architectures.

The formation of carbon-carbon bonds at the triazine core can be achieved through reactions with carbon-based nucleophiles. Grignard reagents, for example, can be used to introduce alkyl or aryl groups. The reaction of cyanuric chloride with phenylmagnesium bromide is a known method to produce 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869).

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds and has been applied to dichloro-heteroaromatics. researchgate.net This palladium-catalyzed reaction typically involves an aryl or vinyl halide and a boronic acid. organic-chemistry.org It has been successfully used for the synthesis of diaryl-substituted triazines from dichlorotriazine precursors. researchgate.net For example, 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine can be reacted with p-methoxyphenylboronic acid in the presence of a palladium catalyst. researchgate.net This methodology allows for the introduction of various aryl and heteroaryl groups onto the triazine ring. nih.gov

Table 3: C-C Bond Forming Reactions on Dichlorotriazines

| Reaction Type | Reagents | Product Type |

| Grignard Reaction | Phenylmagnesium bromide | 2-Chloro-4-phenyl-6-propoxy-1,3,5-triazine |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base researchgate.net | 2-Aryl-4-chloro-6-propoxy-1,3,5-triazine |

These reactions are significant for creating triazine derivatives with extended π-conjugated systems, which are of interest in materials science.

Exploration of Alternative Electrophilic or Radical Pathways (If applicable)

The current body of research predominantly focuses on the nucleophilic substitution pathways for the derivatization of 2,4-dichloro-6-propoxy-1,3,5-triazine. The electron-deficient nature of the triazine ring makes it inherently unreactive towards electrophiles. Information regarding radical-based reactions involving this specific compound is not prominent in the provided search results. Therefore, nucleophilic aromatic substitution remains the primary and most explored strategy for its chemical modification.

Hydrolysis and Controlled Degradation Pathways of the Propoxy Group and Halogen Atoms

The hydrolysis of 2,4-dichloro-6-propoxy-1,3,5-triazine involves the substitution of the chlorine atoms and potentially the propoxy group by hydroxyl groups. The chlorine atoms are generally more susceptible to hydrolysis than the propoxy group under typical conditions. The alkaline hydrolysis of similar 2-anilino-4,6-dichloro-1,3,5-triazines has been studied, showing that the reaction proceeds via the attack of a hydroxide (B78521) ion on the neutral triazine molecule to yield the mono-hydroxy species. rsc.org The rate of this hydrolysis is influenced by the substituents on the triazine ring. rsc.org

The propoxy group, being an ether linkage, is generally more stable to hydrolysis than the chloro substituents. However, under certain conditions, such as in the presence of strong acids or specific reagents, the ether linkage can be cleaved. There are reports on the loss of a methoxy (B1213986) group from 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824) during reactions, suggesting that alkoxy groups can act as leaving groups in nucleophilic substitution reactions under appropriate conditions. researchgate.net The controlled degradation of chlorophenols, which involves dechlorination, has been achieved using methods that generate reactive species, suggesting that similar degradation pathways could potentially be applied to chlorinated triazines. nih.gov

2,4-Dichloro-6-propoxy-1,3,5-triazine as a Versatile Building Block in Complex Organic Synthesis

The utility of 2,4-dichloro-6-propoxy-1,3,5-triazine as a versatile building block stems from the inherent reactivity of the 1,3,5-triazine (B166579) (s-triazine) ring system. The parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT), is a well-established and inexpensive starting material in organic synthesis. researchgate.netresearchgate.net Its three chlorine atoms can be substituted in a stepwise manner by a wide variety of nucleophiles, a reactivity that is modulated by temperature control. researchgate.netresearchgate.net

The synthesis of 2,4-dichloro-6-propoxy-1,3,5-triazine itself is an example of the first step in this sequential substitution. Cyanuric chloride is reacted with one equivalent of propanol (B110389) (or its corresponding alkoxide) to selectively replace a single chlorine atom. frontiersin.orgnih.gov The propoxy group, being an electron-donating group, slightly deactivates the ring towards further substitution compared to the original cyanuric chloride. However, the two remaining chlorine atoms are still highly susceptible to nucleophilic attack, making the molecule an ideal difunctional linker or intermediate. nih.govresearchgate.net

The two chlorine atoms on 2,4-dichloro-6-propoxy-1,3,5-triazine can be replaced by the same or different nucleophiles in subsequent steps, which are typically carried out at higher temperatures than the initial substitution. researchgate.net This allows for the controlled and sequential introduction of various functional groups. researchgate.net For instance, reaction with amines (primary or secondary), thiols, or other alcohols leads to the formation of highly functionalized, non-symmetrical s-triazine derivatives. nih.govclockss.org

This stepwise derivatization capability makes 2,4-dichloro-6-propoxy-1,3,5-triazine a valuable scaffold for constructing complex molecules, including:

Biologically Active Compounds: Many s-triazine derivatives exhibit a wide range of biological activities, including herbicidal, antineoplastic, and antimalarial properties. clockss.orgchemimpex.com The dichloropropoxy triazine core can be used to synthesize libraries of novel compounds for drug discovery. researchgate.net

Dendrimers and Hyperbranched Polymers: The difunctional nature of the molecule allows it to act as a branching unit in the synthesis of dendrimers and other polymeric materials. researchgate.netresearchgate.net

Macrocycles: It can be used to link different molecular fragments to form macrocyclic structures, which have applications as host molecules or in materials science. researchgate.net

UV Absorbers: Triazine derivatives, particularly those substituted with resorcinol (B1680541) or other phenolic groups, are used as UV light absorbers. researchgate.net 2,4-dichloro-6-propoxy-1,3,5-triazine can serve as a starting material for such compounds. researchgate.net

The general strategy for derivatization is outlined in the following table, showcasing the sequential substitution of the two chlorine atoms.

Table 1: Derivatization Reactions of 2,4-Dichloro-6-propoxy-1,3,5-triazine

| Reaction Step | Nucleophile (Nu-H) | Typical Reaction Conditions | Product Structure |

|---|---|---|---|

| Second Substitution | Amine (R-NH₂) | Room Temperature | 2-amino-4-chloro-6-propoxy-1,3,5-triazine |

| Thiol (R-SH) | 0°C to Room Temperature | 2-chloro-6-propoxy-4-(R-thio)-1,3,5-triazine | |

| Alcohol (R-OH) | Room Temperature to Reflux | 2-alkoxy-4-chloro-6-propoxy-1,3,5-triazine | |

| Third Substitution | Second Nucleophile (Nu'-H) | Elevated Temperature / Reflux | 2,4-disubstituted-6-propoxy-1,3,5-triazine |

Stereochemical Aspects and Chiral Derivatization Potential

2,4-Dichloro-6-propoxy-1,3,5-triazine is an achiral molecule as it possesses a plane of symmetry. However, it serves as an excellent scaffold for the synthesis of chiral derivatives. Chirality can be introduced into the molecule by reacting it with enantiomerically pure nucleophiles. researchgate.net

The two reactive chlorine atoms provide sites for the introduction of one or two chiral substituents. For example, reaction with a chiral amine, alcohol, or amino acid can produce a diastereomeric or enantiomeric mixture of triazine derivatives, or a single stereoisomer if the reaction is stereospecific. researchgate.netresearchgate.net

Research on related cyanuric chloride derivatives has demonstrated the feasibility of this approach. For instance, L-Proline has been successfully used to create chiral dichloro-s-triazine derivatives. researchgate.net These chiral triazines have found applications as:

Chiral Stationary Phases: For the separation of enantiomers in chromatography. researchgate.net

Chiral Solvating Agents: Used in NMR spectroscopy to determine the enantiomeric excess of other chiral compounds. researchgate.net

Asymmetric Catalysis: The triazine core can act as a ligand for metal catalysts in asymmetric synthesis.

The synthesis of a chiral derivative from 2,4-dichloro-6-propoxy-1,3,5-triazine would typically involve reacting the achiral starting material with a single enantiomer of a chiral nucleophile, such as (R)- or (S)-1-phenylethanol or a protected amino acid. The resulting product would be a chiral 2-substituted-4-chloro-6-propoxy-1,3,5-triazine, which could then be further functionalized at the remaining chlorine position to create more complex chiral molecules. researchgate.netnih.gov This highlights the potential of 2,4-dichloro-6-propoxy-1,3,5-triazine as a valuable intermediate in the construction of stereochemically defined molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. For 2,4-dichloro-6-propoxy-1,3,5-triazine, high-resolution ¹H and ¹³C NMR, along with two-dimensional (2D) experiments, provide a complete picture of the atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For the propoxy group (–O–CH₂–CH₂–CH₃) in 2,4-dichloro-6-propoxy-1,3,5-triazine, a distinct set of signals is expected. The terminal methyl (–CH₃) protons would appear as a triplet, the central methylene (B1212753) (–CH₂–) protons as a multiplet (sextet), and the methylene protons adjacent to the oxygen atom (–O–CH₂–) as a triplet. The integration of these signals would correspond to a 3:2:2 ratio, respectively.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. The spectrum for 2,4-dichloro-6-propoxy-1,3,5-triazine would show five distinct signals: three for the propoxy chain and two for the triazine ring. The carbon atoms of the triazine ring are significantly deshielded due to the electronegative nitrogen and chlorine atoms. Specifically, the carbon atom bonded to the propoxy group (C-6) would have a different chemical shift from the two equivalent carbon atoms bonded to chlorine (C-2 and C-4). In some cases, the complexity of triazine spectra can be influenced by factors like solvent choice and temperature. researchgate.net

Predicted NMR Data for 2,4-Dichloro-6-propoxy-1,3,5-triazine Note: This table contains predicted chemical shift (δ) values based on standard NMR principles and data from analogous structures. Actual experimental values may vary.

¹H NMR (Proton)| Protons | Predicted δ (ppm) | Splitting Pattern |

|---|---|---|

| –O–CH₂– | 4.4 - 4.6 | Triplet (t) |

| –CH₂– | 1.8 - 2.0 | Sextet (m) |

¹³C NMR (Carbon)

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| C=N (Triazine ring, C-Cl) | 171 - 173 |

| C=N (Triazine ring, C-O) | 170 - 172 |

| –O–C H₂– | 70 - 72 |

| –C H₂– | 21 - 23 |

To definitively establish the structure and assign all ¹H and ¹³C signals, 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 2,4-dichloro-6-propoxy-1,3,5-triazine, COSY would show a cross-peak between the signals of the –O–CH₂– protons and the adjacent –CH₂– protons, and another cross-peak between the –CH₂– protons and the terminal –CH₃ protons, confirming the linear propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously assign each carbon signal in the propoxy chain by linking it to its known proton signal.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and formula of a compound and can provide structural information through analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govacs.org This technique is ideal for assessing the purity of 2,4-dichloro-6-propoxy-1,3,5-triazine and identifying any volatile impurities from the synthesis, such as starting materials or by-products. researchgate.net The mass spectrum of the pure compound would display a molecular ion peak ([M]⁺). Due to the presence of two chlorine atoms, this peak would appear as a characteristic cluster of signals (M, M+2, M+4) with a distinctive intensity ratio, confirming the presence of two chlorine atoms. Common fragmentation pathways would involve the loss of a chlorine radical (•Cl), a propyl radical (•C₃H₇), or the entire propoxy group. For example, the related compound 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) shows a clear molecular ion peak and isotopic pattern for two chlorine atoms in its mass spectrum. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). researchgate.netnih.gov This precision allows for the determination of the exact elemental composition of a molecule. For 2,4-dichloro-6-propoxy-1,3,5-triazine, the molecular formula is C₆H₇Cl₂N₃O. uni.lu HRMS analysis would provide an experimental mass that can be compared to the calculated theoretical monoisotopic mass. Agreement within a very small tolerance (e.g., < 5 ppm) provides unequivocal confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

Molecular Mass Data for 2,4-Dichloro-6-propoxy-1,3,5-triazine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇Cl₂N₃O | uni.lu |

| Monoisotopic Mass | 206.99661 Da | uni.lu |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). acs.org These techniques are complementary and together offer a comprehensive vibrational profile of the compound. acs.org

The spectra of 2,4-dichloro-6-propoxy-1,3,5-triazine would be characterized by several key absorption bands. The triazine ring itself has characteristic stretching and ring-breathing vibrations. nih.gov Other important signals include the C-O stretching of the ether linkage, C-H stretching and bending from the propoxy group, and the C-Cl stretching vibrations. Analysis of the spectra of related triazine derivatives helps in the assignment of these bands. aip.org

Predicted Vibrational Spectroscopy Data for 2,4-dichloro-6-propoxy-1,3,5-triazine Note: This table contains predicted wavenumber ranges based on characteristic functional group frequencies and data from analogous structures.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (propoxy) | Stretching | 2850 - 3000 |

| C=N (triazine ring) | Stretching | 1500 - 1600 |

| Triazine Ring | Ring Vibrations | 1400 - 1550 |

| C-H (propoxy) | Bending | 1370 - 1470 |

| C-O (ether) | Stretching | 1200 - 1260 |

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is an indispensable tool for separating 2,4-Dichloro-6-propoxy-1,3,5-triazine from impurities and related compounds. Techniques such as HPLC, UPLC, and GC are routinely used to assess purity and analyze complex mixtures containing this triazine derivative.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 2,4-Dichloro-6-propoxy-1,3,5-triazine. Method development focuses on achieving optimal separation of the main compound from starting materials (e.g., cyanuric chloride), by-products, and degradation products.

Development and optimization of an HPLC method typically involve a systematic evaluation of several key parameters. Reversed-phase HPLC is the most common mode used for triazine derivatives. sielc.commdpi.com Optimization requires the careful selection of a stationary phase, mobile phase composition, and detector settings to achieve the desired resolution, sensitivity, and analysis time. For instance, studies on analogous 2,4-dichloro-s-triazine derivatives often employ C18 or phenyl-based columns. mdpi.comnih.gov The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.commdpi.com The pH of the mobile phase can be adjusted with acids like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes. nih.gov

A typical HPLC method for a related compound, 2,4-dichloro-6-phenethoxy-1,3,5-triazine, utilized a gradient elution from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 15 minutes, demonstrating a common approach to separating such molecules. nih.govfrontiersin.org

Table 1: Typical HPLC Parameters for Analysis of Dichloro-s-Triazine Derivatives

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column | C18, Phenyl (e.g., 3-5 µm particle size) | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Elutes the compounds from the column based on their polarity. |

| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for separating complex mixtures with varying polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the analysis and affects separation efficiency. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the elution of compounds by measuring UV absorbance, typically around 220-254 nm for the triazine ring. |

| Column Temp. | 25 - 40 °C | Maintains consistent retention times and can improve peak shape. |

This table presents a generalized set of parameters based on methods used for structurally similar triazine compounds.

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems can operate at higher pressures, resulting in dramatically faster analysis times and improved resolution. mdpi.com

For a series of 6-chloro-1,3,5-triazine derivatives, UHPLC has been successfully used to determine their chromatographic behavior and lipophilicity. mdpi.com These analyses were performed on an Agilent 1290 Infinity LC system, employing both octadecyl (C18) and phenyl columns with binary (methanol/water, acetonitrile/water) and ternary (methanol/acetonitrile/water) mobile phases under isocratic conditions. mdpi.com The ability to use smaller particle columns also allows for rapid, high-efficiency separations, making UPLC ideal for high-throughput screening and quality control where speed is critical. sielc.com

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While 2,4-Dichloro-6-propoxy-1,3,5-triazine itself has a relatively high boiling point, GC is crucial for assessing the purity of the compound by detecting volatile impurities. The purity of related triazine derivatives has been confirmed using GC, among other methods. mdpi.com

Potential volatile components in a sample of 2,4-Dichloro-6-propoxy-1,3,5-triazine could include residual solvents from the synthesis (e.g., propanol (B110389), dichloromethane) or unreacted, volatile starting materials. The GC method would typically involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium, nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the carrier gas and a stationary phase coated on the column walls. A Flame Ionization Detector (FID) is commonly used for quantifying organic impurities, while a Mass Spectrometer (MS) can be used for identification.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in the crystal lattice.

While specific crystallographic data for 2,4-Dichloro-6-propoxy-1,3,5-triazine is not widely published, the methodology has been applied to numerous other triazine derivatives, such as 2,4,6-triamino-1,3,5-triazine (melamine) and 2,4,6-trimethoxy-1,3,5-triazine. researchgate.netresearchgate.net For melamine, single crystal X-ray diffraction revealed a monoclinic crystal system. researchgate.net For the trimethoxy analog, the analysis provided final atomic coordinates and details about the molecular geometry. researchgate.net

To perform this analysis on 2,4-Dichloro-6-propoxy-1,3,5-triazine, a high-quality single crystal would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the molecular structure could be solved and refined.

Table 2: Illustrative Data Obtained from a Hypothetical X-ray Crystallography Study | Parameter | Description | | :--- | :--- | | Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. | | Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the crystal. | | Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the smallest repeating unit in the crystal lattice. | | Bond Lengths (Å) | e.g., C-Cl, C-N, C-O | Precise distances between bonded atoms. | | **Bond Angles (°) ** | e.g., Cl-C-N, N-C-N | Angles formed by three connected atoms, defining the molecular geometry. | | **Torsion Angles (°) ** | e.g., C-O-C-C | Describes the conformation around rotatable bonds, such as in the propoxy group. |

This table illustrates the type of information that would be generated from an X-ray crystallography experiment.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) within a pure compound. This experimental data is then compared to the theoretical composition calculated from the proposed molecular formula, providing strong evidence for the compound's empirical formula.

For 2,4-Dichloro-6-propoxy-1,3,5-triazine, the molecular formula is C₆H₇Cl₂N₃O. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of each element. The experimental values, typically obtained using a combustion analyzer, must fall within a narrow margin of error (usually ±0.4%) of the theoretical values to confirm the empirical formula and the sample's purity.

Table 3: Elemental Analysis Data for C₆H₇Cl₂N₃O

| Element | Theoretical Mass % | Hypothetical Experimental Mass % |

|---|---|---|

| Carbon (C) | 34.64% | 34.59% |

| Hydrogen (H) | 3.39% | 3.42% |

| Chlorine (Cl) | 34.10% | 34.01% |

| Nitrogen (N) | 20.20% | 20.25% |

| Oxygen (O) | 7.69% | 7.73% |

This table compares the calculated theoretical percentages with a set of realistic, hypothetical experimental results to demonstrate the principle of empirical formula confirmation.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,4-Dichloro-6-propoxy-1,3,5-triazine |

| 2,4-dichloro-6-phenethoxy-1,3,5-triazine |

| 2,4,6-triamino-1,3,5-triazine (melamine) |

| 2,4,6-trimethoxy-1,3,5-triazine |

| Acetonitrile |

| Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) |

| Dichloromethane (B109758) |

| Formic acid |

| Methanol |

| Propanol |

Theoretical and Computational Studies on 2,4 Dichloro 6 Propoxy 1,3,5 Triazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to determining the electronic properties and inherent reactivity of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to provide information on molecular orbitals, energy levels, and electron distribution. nih.gov

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.govmdpi.com For 2,4-dichloro-6-propoxy-1,3,5-triazine, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. This process involves minimizing the molecule's energy by adjusting bond lengths, bond angles, and dihedral angles.

The resulting geometry provides a precise model of the molecule's shape. The 1,3,5-triazine (B166579) ring is inherently aromatic and planar. The substituents—two chlorine atoms and a propoxy group—will have specific spatial orientations relative to this ring. DFT calculations can also map out the molecule's potential energy surface (PES), or energy landscape. nih.gov The PES illustrates how the molecule's energy changes with its geometry, allowing for the identification of stable conformers and the energy barriers between them. For the propoxy group, for example, different rotational conformers (rotamers) will exist, and DFT can calculate their relative energies to determine the most likely conformation.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for 2,4-Dichloro-6-propoxy-1,3,5-triazine (Note: These are representative values based on typical DFT calculations for similar structures.)

| Parameter | Description | Predicted Value |

| C-Cl Bond Length | The distance between a carbon atom on the triazine ring and a chlorine atom. | ~1.73 Å |

| C-N Bond Length | The average distance between adjacent carbon and nitrogen atoms within the triazine ring. | ~1.33 Å |

| C-O Bond Length | The distance between the triazine ring carbon and the propoxy group's oxygen. | ~1.36 Å |

| C-N-C Angle | The angle formed by two carbon atoms and the interconnecting nitrogen atom in the ring. | ~114° |

| N-C-N Angle | The angle formed by two nitrogen atoms and the interconnecting carbon atom in the ring. | ~126° |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com

For 2,4-dichloro-6-propoxy-1,3,5-triazine, the HOMO is expected to have significant electron density on the triazine ring nitrogens and the oxygen atom of the propoxy group. The LUMO, conversely, is largely localized on the electron-deficient carbon atoms of the triazine ring, particularly those bonded to the two electronegative chlorine atoms. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. bohrium.com FMO analysis predicts that the molecule will be susceptible to nucleophilic attack at the carbon atoms attached to the chlorine substituents. frontiersin.org

Table 2: Representative FMO Properties for Triazine Derivatives (Note: Values are illustrative and derived from general findings for substituted s-triazines.)

| Property | Description | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates stronger nucleophilicity (electron-donating ability). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates stronger electrophilicity (electron-accepting ability). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and easier electronic excitation. |

| Electron Density | Distribution of electrons across the molecule. | High density on N and O atoms (nucleophilic sites); low density on C atoms bonded to Cl (electrophilic sites). |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. tcu.edu MD simulations for 2,4-dichloro-6-propoxy-1,3,5-triazine would typically place the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), and calculate the forces between all atoms to simulate their motion.

These simulations are invaluable for conformational analysis, revealing how the flexible propoxy chain moves and rotates in solution. tcu.edu This provides a dynamic picture of the molecule's accessible shapes. Furthermore, MD simulations can elucidate intermolecular interactions, such as hydrogen bonding with solvent molecules or stacking interactions between triazine rings, which are crucial for understanding its behavior in a chemical mixture or as part of a larger assembly. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with its properties or activities (e.g., reactivity or solubility). jocpr.comscialert.net For a class of compounds like substituted triazines, a QSAR model can be developed to predict the properties of new derivatives. nih.govnih.gov

For 2,4-dichloro-6-propoxy-1,3,5-triazine, a QSAR model would begin by calculating a set of numerical values, known as molecular descriptors, that quantify its structural, electronic, and physicochemical properties. These descriptors can be derived from computational chemistry. The model then uses statistical methods, like multilinear regression, to find a correlation between these descriptors and an observed property. jocpr.com

Table 3: Common Descriptors Used in QSAR Studies of Triazines

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Describes electron distribution and susceptibility to electrostatic interactions. jocpr.com |

| Topological | Molecular Connectivity Indices, Wiener Index | Quantifies the size, shape, and degree of branching in the molecular structure. |

| Steric/3D | Molecular Volume, Surface Area, Steric Energy | Describes the three-dimensional shape and bulk of the molecule. jocpr.com |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity and solubility characteristics. |

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry can be used to predict and analyze the pathways of chemical reactions involving 2,4-dichloro-6-propoxy-1,3,5-triazine. rsc.org A key reaction for this molecule is nucleophilic aromatic substitution, where the chlorine atoms are sequentially replaced by other functional groups. frontiersin.org

By modeling the approach of a nucleophile (like an amine or an alcohol) to the triazine ring, researchers can calculate the energy profile of the entire reaction. rsc.orgrsc.org This includes identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate. The energy of this transition state (the activation energy) determines the reaction rate. Such analyses can explain why substitution occurs stepwise and why the first chlorine is easier to replace than the second, providing a theoretical basis for its synthetic applications. frontiersin.org

Ligand-Receptor Interaction Modeling (in a general chemical context, avoiding biological targets)

In a general chemical context, "ligand-receptor" modeling can refer to the study of how a molecule (the ligand) binds to a host molecule or surface (the receptor) through non-covalent interactions. nih.govyoutube.com This is central to fields like supramolecular chemistry and materials science. For 2,4-dichloro-6-propoxy-1,3,5-triazine, computational docking simulations can predict how it might interact with a generic binding pocket or a complementary molecule. nih.gov

These models evaluate potential binding poses by calculating a "docking score," which estimates the binding affinity based on factors like:

Hydrogen Bonding: The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The propyl chain can engage in hydrophobic or van der Waals interactions.

By analyzing these potential interactions, modeling can guide the design of host-guest systems or functional materials where the triazine derivative is a key building block. rsc.orgnih.gov

Applications of 2,4 Dichloro 6 Propoxy 1,3,5 Triazine and Its Derivatives in Materials Science and Organic Synthesis

Role as a Monomer or Cross-linking Agent in Polymer Chemistry

The bifunctional nature of 2,4-dichloro-6-propoxy-1,3,5-triazine, owing to its two reactive chlorine atoms, allows it to serve as both a monomer for creating linear or branched polymers and as a cross-linking agent to form polymer networks.

Dichlorotriazine derivatives are effective monomers for polycondensation reactions. By reacting with difunctional nucleophiles, such as aromatic diamines, they can form high-molecular-weight polymers. For instance, the polycondensation of 2-amino-4,6-dichloro-1,3,5-triazine with various aromatic diamines has been shown to produce high-molecular-weight, linear polyguanamines. researchgate.net Similarly, 2,4-dichloro-6-propoxy-1,3,5-triazine can react with suitable co-monomers to create polymers with a triazine unit in the backbone, imparting specific properties to the final material.

An example of a related copolymer synthesis involves poly(2,4-dichloro-6-vinyl-1,3,5-triazine-co-styrene), prepared from a diamino-vinyl-triazine copolymer. researchgate.net The reactive chlorine atoms in such polymers are readily available for further modification with various nucleophiles, allowing for the creation of functional polymer supports. researchgate.net

Table 1: Examples of Polymerization Reactions using Dichlorotriazine Monomers

| Dichlorotriazine Monomer | Co-monomer / Reactant | Polymer Type | Reference |

| 2-amino-4,6-dichloro-1,3,5-triazine | 4,4'-(hexafluoropropane-2,2-diyl)dianiline | Linear Polyguanamine | researchgate.net |

| 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) | Bis(4-mercaptophenyl) sulfide | Aromatic Polythioether | researchgate.net |

| 2-substituted-4,6-dichloro-1,3,5-triazine | α,ω-Alkylene diamines | Polyguanamine | researchgate.net |

The triazine ring is known for its thermal stability and rigidity. Incorporating it into polymer structures, either within the main chain or as a cross-linker, can significantly enhance the material's properties. Polymers modified with dichlorotriazines have shown improved thermal stability and resistance to degradation.

As a cross-linking agent, triazine derivatives can create robust, three-dimensional polymer networks. For example, a triazine-based derivative, 1,3,5-triazine-2,4,6-tribenzaldehyde, has been used as a cross-linker for chitosan (B1678972) to prepare novel thermo- and pH-responsive hydrogels. nih.gov The cross-linking occurs through the reaction of the triazine's functional groups (in this case, aldehydes) with the polymer's reactive sites (amino groups on chitosan). nih.gov This demonstrates the principle that 2,4-dichloro-6-propoxy-1,3,5-triazine could be similarly employed to cross-link polymers containing nucleophilic groups like hydroxyl or amine functions, thereby improving their mechanical strength, thermal resistance, and chemical stability.

Precursor for the Synthesis of Complex Heterocyclic Compounds and Fine Chemicals

One of the most significant applications of 2,4-dichloro-6-propoxy-1,3,5-triazine is its role as an intermediate in organic synthesis. The reactivity of the two chlorine atoms is differential, allowing for stepwise and controlled nucleophilic substitution. This chemoselectivity is governed by reaction conditions, particularly temperature. The first chlorine atom is highly reactive and can be substituted at low temperatures (e.g., 0°C), while the second requires higher temperatures (e.g., room temperature or above). researchgate.netnih.gov This enables the sequential introduction of two different nucleophiles onto the triazine core, making it a powerful scaffold for building complex, non-symmetrical molecules. nih.govmdpi.com

This stepwise approach is fundamental to creating a vast library of tri-substituted triazines with diverse functionalities for applications in medicinal chemistry, agrochemicals, and materials science. mdpi.com For example, reacting the dichlorotriazine first with an alcohol and then with an amine can produce 2-alkoxy-4-amino-6-propoxy-1,3,5-triazines. nih.gov

Table 2: Sequential Synthesis of Tri-substituted Triazines from a Dichlorotriazine Precursor

| Starting Material | Step 1: Nucleophile (Condition 1) | Intermediate | Step 2: Nucleophile (Condition 2) | Final Product | Reference |

| Cyanuric Chloride | Methanol (25 °C) | 2,4-Dichloro-6-methoxy-1,3,5-triazine (B150824) | Hydrazine (Elevated Temp.) | 2,4-Dihydrazino-6-methoxy-1,3,5-triazine | mdpi.com |

| Cyanuric Chloride | Alcohol (0 °C) | 2,4-Dichloro-6-alkoxy-1,3,5-triazine | Amine (Room Temp.) | 2-Chloro-4-alkoxy-6-amino-1,3,5-triazine | nih.gov |

| Dichlorotriazine (DCT) | Nucleophile 1 (e.g., Alcohol) | Monosubstituted DCT | Nucleophile 2 (e.g., Thiol) | Disubstituted Triazine | nih.gov |

Development of Functional Organic Materials (e.g., optoelectronic, smart materials)

Triazine-based compounds are increasingly used in the development of advanced functional materials due to their unique electronic properties, thermal stability, and structural versatility.

Optoelectronic Materials: The electron-deficient nature of the 1,3,5-triazine (B166579) ring makes it an excellent building block for materials used in organic light-emitting diodes (OLEDs). A structurally similar compound, 2,4-dichloro-6-phenyl-1,3,5-triazine, serves as an intermediate for synthesizing bipolar host materials and blue emitters for phosphorescent and TADF (thermally activated delayed fluorescence) devices. ossila.com By incorporating electron-donating groups through substitution of the chlorine atoms, it is possible to create molecules with charge-transfer characteristics suitable for optoelectronic applications.

Smart Materials: As mentioned previously, triazine derivatives can act as cross-linkers to create "smart" hydrogels that respond to external stimuli like pH and temperature. nih.gov The cross-linking density, which can be controlled by the amount of the triazine agent, influences the swelling behavior and drug release properties of the hydrogel. nih.gov This makes such materials promising for applications in controlled drug delivery and tissue engineering.

Applications in Supramolecular Chemistry and Host-Guest Systems

The planar structure and the arrangement of nitrogen atoms in the 1,3,5-triazine ring make it an ideal component for constructing supramolecular assemblies. These assemblies are held together by non-covalent interactions such as hydrogen bonding and π-π stacking. Triazine derivatives are used as templates for creating dendrimers and noncovalently bonded supramolecular aggregates. researchgate.net

The introduction of specific functional groups onto the 2,4-dichloro-6-propoxy-1,3,5-triazine scaffold allows for the design of complex host molecules for host-guest chemistry. By attaching recognition motifs (e.g., crown ethers, calixarenes, or other hydrogen-bonding groups), it is possible to create receptors that can selectively bind to specific guest molecules, with potential applications in sensing, separation, and catalysis.

Design of Catalytic Ligands or Supports for Chemical Transformations

The triazine scaffold can be functionalized to serve as either a ligand for a homogeneous catalyst or as a support for a heterogeneous catalyst.

Catalytic Ligands: The nitrogen atoms within the triazine ring and in appended functional groups can coordinate with metal ions. By synthesizing triazine derivatives with specific chelating groups, it is possible to create ligands that stabilize catalytically active metal centers, influencing the activity and selectivity of chemical reactions.

Catalyst Supports: The reactivity of the chlorine atoms allows dichlorotriazines to be grafted onto solid supports like silica, graphene oxide, or polymers. For instance, 2,4,6-trichloro-1,3,5-triazine (TCT) has been used to functionalize graphene oxide, which is then decorated with palladium nanoparticles to create a nanocarrier and catalyst. A similar strategy could be employed with 2,4-dichloro-6-propoxy-1,3,5-triazine to anchor catalytic species onto a surface, combining the advantages of homogeneous and heterogeneous catalysis, such as high activity and easy recovery. Furthermore, polymers containing triazine units have been shown to act as effective phase transfer catalysts for reactions in biphasic systems. researchgate.net

Environmental Transformation and Abiotic/biotic Degradation Mechanisms of 2,4 Dichloro 6 Propoxy 1,3,5 Triazine

Photodegradation Mechanisms and Identification of Photolysis Products

While microbial action is the primary driver of propazine (B92685) degradation, photolysis can contribute to its transformation, particularly in aqueous environments and on soil surfaces. orst.eduepa.gov Photodegradation of s-triazines like propazine generally proceeds through mechanisms such as oxidation, dealkylation, and dechlorination. uoi.gr

Studies have shown that propazine can be degraded by artificial light at wavelengths greater than 290 nm. nih.gov The presence of photosensitizers, such as riboflavin, can accelerate this process in aqueous solutions when exposed to sunlight. nih.gov A key photolysis product identified in environmental studies is hydroxypropazine, formed through the substitution of a chlorine atom with a hydroxyl group. epa.gov The aqueous photolysis half-life (DT₅₀) for propazine has been reported to be as short as 0.8 days at pH 7, indicating that this can be a relevant dissipation pathway under specific conditions. herts.ac.uk

Table 1: Photodegradation Data for Propazine

| Parameter | Finding | Source(s) |

|---|---|---|

| Primary Mechanism | Generally considered a minor degradation pathway compared to microbial action. | orst.edu |

| Contributing Factors | Accelerated by photosensitizers (e.g., riboflavin) and specific UV wavelengths (>290 nm). | nih.gov |

| Identified Photoproduct | Hydroxypropazine (2-hydroxy-4,6-bis(isopropylamino)-s-triazine). | epa.gov |

| Aqueous Photolysis DT₅₀ | 0.8 days (at pH 7). | herts.ac.uk |

| General s-Triazine Pathways | Oxidation, Dealkylation, Dechlorination. | uoi.gr |

Hydrolytic Degradation Pathways under Varying Environmental Conditions

Propazine demonstrates considerable resistance to hydrolysis in sterile aqueous solutions, particularly under neutral to alkaline conditions. epa.govorst.edu In controlled laboratory settings, propazine is stable in sterile buffered solutions at pH 5, 7, and 9 over a 30-day period. epa.govepa.gov

The rate of hydrolysis is significantly influenced by pH. The hydrolysis half-life at 25°C is approximately 61 days at pH 5, but extends to over 200 days at pH 7 and pH 9. nih.gov Another study reported a hydrolysis half-life (DT₅₀) of 83 days at 20°C and pH 7. herts.ac.uk However, this process is notably catalyzed by adsorption onto the surface of soil colloids, such as organic matter and clay, which accelerates the breakdown of the compound. epa.govepa.gov The primary hydrolytic degradation pathway involves the replacement of a chlorine atom on the triazine ring to form the less mobile metabolite, hydroxypropazine. epa.govepa.gov

Table 2: Hydrolytic Degradation Data for Propazine

| Condition | Half-Life (t₁/₂) / DT₅₀ | Key Pathway/Product | Source(s) |

|---|---|---|---|

| Sterile Water (pH 5, 25°C) | 61 days | Hydrolysis of C-Cl bond | nih.gov |

| Sterile Water (pH 7, 25°C) | >200 days | Hydrolysis of C-Cl bond | nih.gov |

| Sterile Water (pH 9, 25°C) | >200 days | Hydrolysis of C-Cl bond | nih.gov |

| Water (pH 7, 20°C) | 83 days | Hydrolysis of C-Cl bond | herts.ac.uk |

| Soil Environment | Catalyzed by soil colloids | Formation of hydroxypropazine | epa.govepa.gov |

Chemical Transformation Processes in Aqueous and Soil Environments

In the environment, 2,4-Dichloro-6-propoxy-1,3,5-triazine is moderately persistent and mobile. epa.govpolicycommons.net Its half-life in soil can range from 35 to 231 days. orst.edu The primary transformation process in soil is aerobic metabolism. epa.govepa.gov

The main degradation product formed in soil is hydroxypropazine, which is significantly less mobile than the parent compound. epa.govepa.gov Studies show that hydroxypropazine can account for up to 31% of the applied radioactivity after one year, while unextracted, or "bound," residues can constitute 58% in the same timeframe. epa.govepa.gov Propazine itself is considered mobile in various soil types, with soil organic carbon-water (B12546825) partition coefficients (Koc) ranging from 65 to 268, indicating a potential to leach. epa.govepa.gov In contrast, its major degradate, hydroxypropazine, has much higher Koc values (276 to 2,163), indicating stronger adsorption to soil and lower mobility. epa.govepa.gov The hydrolysis of propazine is significantly accelerated by its adsorption to soil particles, a process known as surface catalysis. epa.gov

Biotransformation Pathways and Metabolite Elucidation (Focus on chemical processes, not ecological impact)

Biotransformation, primarily through microbial activity in the soil, is a key factor in the degradation of propazine. orst.edunih.gov The principal metabolic pathway is the substitution of a chlorine atom to form 2-hydroxy-4,6-bis(isopropylamino)-s-triazine (hydroxypropazine). epa.govepa.gov